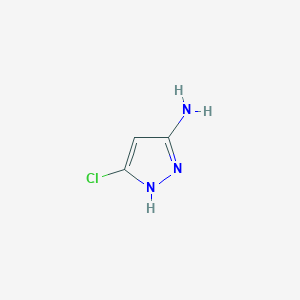

5-Chloro-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMGWUFWDSUGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916211-79-5 | |

| Record name | 3-chloro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-1H-pyrazol-3-amine from Malononitrile

Executive Summary

5-Chloro-1H-pyrazol-3-amine is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. Its unique substitution pattern, featuring both a reactive chlorine atom and an amino group on the pyrazole core, renders it an invaluable synthon for constructing complex molecular architectures with significant biological activity. This technical guide provides a detailed, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, malononitrile. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles. The guide is structured into two primary stages: the initial cyclocondensation to form the pyrazole core, followed by a robust dehydroxy-chlorination step. Each stage is presented with detailed, self-validating protocols, mechanistic insights, and visual aids to ensure clarity and successful execution.

Introduction

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved drugs. The specific derivative, this compound, serves as a versatile intermediate. The chlorine atom at the C5 position acts as a functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the C3-amino group provides a site for amidation, sulfonylation, or further heterocycle formation. The synthesis of this molecule, however, requires a strategic approach to ensure correct regioselectivity and high yields. This whitepaper outlines an efficient and reliable two-step synthesis pathway starting from malononitrile, designed for researchers and drug development professionals.

Conceptual Framework: A Two-Step Retrosynthetic Strategy

A direct, one-step synthesis of this compound from malononitrile is synthetically challenging due to difficulties in controlling the regioselective introduction of both the amino and chloro groups. Therefore, a more logical and controllable two-step approach is employed.

The strategy hinges on first constructing the pyrazole core with the correct functional group precursor at the C5 position, followed by a targeted chemical transformation.

-

Step 1: Pyrazole Ring Formation. The initial and most critical step is the reaction of malononitrile with hydrazine hydrate. This classic cyclocondensation reaction is designed to form the key intermediate, 3-amino-1H-pyrazol-5-ol (which exists in tautomeric equilibrium with 3-amino-1H-pyrazol-5(4H)-one). This intermediate strategically places an amino group at C3 and a hydroxyl group at C5, the latter serving as a precursor for the desired chlorine atom.

-

Step 2: Dehydroxy-Chlorination. The second step involves the conversion of the C5-hydroxyl group of the pyrazolone intermediate into a chlorine atom. This is reliably achieved using a powerful chlorinating and dehydrating agent, phosphorus oxychloride (POCl₃). This reaction is a standard and high-yielding method for converting pyrazolones to their corresponding chloropyrazoles.

This pathway is superior to alternatives, such as the direct chlorination of 3,5-diaminopyrazole, which often leads to a mixture of products and poor regioselectivity due to the activating nature of the two amino groups.[1][2]

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 3-Amino-1H-pyrazol-5-ol (Intermediate I)

Causality and Mechanism

The formation of the pyrazole ring from malononitrile and hydrazine is a robust heterocyclization reaction.[3] The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the electrophilic nitrile carbons of malononitrile. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks the second nitrile group. Subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 3,5-diaminopyrazole. However, when using hydrazine hydrate in an aqueous or alcoholic medium under reflux, in-situ hydrolysis of one of the amino groups can occur, or the reaction can proceed through a pathway that directly yields the more stable pyrazolone tautomer, 3-amino-1H-pyrazol-5-ol. This intermediate is ideal for the subsequent chlorination step.

Detailed Experimental Protocol

Materials:

-

Malononitrile (1.0 eq)

-

Hydrazine Hydrate (80% solution, 1.2 eq)

-

Ethanol

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malononitrile (e.g., 66.0 g, 1.0 mol) and ethanol (e.g., 250 mL).

-

Stir the mixture at room temperature until the malononitrile is fully dissolved.

-

Slowly add hydrazine hydrate (e.g., 75.0 g of 80% solution, 1.2 mol) to the solution dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield 3-amino-1H-pyrazol-5-ol as a white to off-white solid.

-

Dry the purified product under vacuum at 50°C to a constant weight.

Part 2: Chlorination of 3-Amino-1H-pyrazol-5-ol to this compound

Causality and Mechanism

The conversion of a hydroxyl group on a heterocyclic ring to a chlorine atom is effectively carried out using phosphorus oxychloride (POCl₃). The pyrazolone intermediate exists predominantly in its keto form, which reacts with POCl₃. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, converting the hydroxyl group into a much better leaving group (a dichlorophosphate ester). A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C5 position and displacing the phosphate group to yield the final chlorinated product and phosphoric acid as a byproduct.[4][5] Handling POCl₃ requires extreme caution as it is highly corrosive and reacts violently with water. The reaction must be performed in a well-ventilated fume hood.

Detailed Experimental Protocol

Materials:

-

3-Amino-1H-pyrazol-5-ol (Intermediate I, 1.0 eq)

-

Phosphorus Oxychloride (POCl₃, 5.0-10.0 eq)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber), a thermometer, and a dropping funnel, carefully add phosphorus oxychloride (e.g., 300 mL, ~5 eq per mole of intermediate).

-

Cool the POCl₃ to 0-5°C in an ice bath.

-

Slowly and portion-wise, add the dried 3-amino-1H-pyrazol-5-ol (e.g., 99.1 g, 1.0 mol) to the cooled POCl₃ with vigorous stirring. The addition should be controlled to keep the internal temperature below 20°C.

-

Once the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain it at this temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

WORKUP (Caution: Highly Exothermic and releases HCl gas): Prepare a large beaker with a substantial amount of crushed ice (e.g., 2 kg). Very slowly and carefully, pour the reaction mixture onto the ice with efficient stirring. This quenching step must be done in a fume hood.

-

Once the quenching is complete, the resulting acidic aqueous solution is slowly neutralized by the careful addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is then extracted with ethyl acetate (3 x 500 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data and Workflow Summary

Quantitative Data Summary

| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination |

| Key Reagents | Malononitrile, Hydrazine Hydrate | 3-Amino-1H-pyrazol-5-ol, POCl₃ |

| Solvent | Ethanol | None (POCl₃ as reagent/solvent) |

| Temperature | Reflux (~80°C) | 100-110°C |

| Reaction Time | 3-4 hours | 2-3 hours |

| Typical Yield | 75-85% | 70-80% |

| Purity (Post-Purification) | >98% | >98% |

Experimental Workflow Visualization

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 5-Chloro-1H-pyrazol-3-amine: An In-depth Technical Guide

Introduction: The Significance of 5-Chloro-1H-pyrazol-3-amine in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the pyrazole core, a strategically positioned chlorine atom, and an amino group, make it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise characterization of this foundational molecule through various spectroscopic techniques is paramount for ensuring the identity, purity, and quality of starting materials and intermediates in the synthesis of novel therapeutic agents.

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented with insights into the underlying molecular structure and electronic environment, offering a valuable resource for researchers and scientists engaged in the synthesis and application of pyrazole-based compounds.

Molecular Structure and Tautomerism

This compound (C₃H₄ClN₃, Molar Mass: 117.54 g/mol ) can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. The two predominant tautomers are this compound and 3-Chloro-1H-pyrazol-5-amine. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR, provides insights into the predominant tautomeric form in a given environment.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides valuable information about the number and environment of the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| 11.55 | Broad Singlet | 1H | Pyrazole N-H |

| 5.26 | Singlet | 2H | Amino (-NH₂) |

| 5.21 | Singlet | 1H | Pyrazole C-H (H4) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz.[1]

Interpretation and Field-Proven Insights:

The ¹H NMR spectrum, recorded in DMSO-d₆, reveals three distinct signals.[1]

-

Pyrazole N-H Proton (δ 11.55): The downfield chemical shift at 11.55 ppm is characteristic of the acidic proton attached to a nitrogen atom within the pyrazole ring. Its broad nature is a result of quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular proton exchange with the solvent or other molecules.

-

Amino Protons (δ 5.26): The signal at 5.26 ppm, integrating to two protons, is assigned to the primary amine (-NH₂) group. In the aprotic polar solvent DMSO-d₆, the exchange of these protons is slow enough to allow for their observation as a distinct peak.

-

Pyrazole C-H Proton (δ 5.21): The singlet at 5.21 ppm, integrating to one proton, is attributed to the proton at the C4 position of the pyrazole ring. Its singlet nature is due to the absence of adjacent protons for spin-spin coupling.

The observation of distinct signals for the N-H and -NH₂ protons suggests that in DMSO-d₆, the tautomeric equilibrium is slow on the NMR timescale, and one tautomer is likely predominant.

Caption: ¹H NMR signal assignments for this compound.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~150 - 155 | C3 (C-NH₂) | Attached to an electronegative nitrogen atom, resulting in a downfield shift. |

| ~135 - 140 | C5 (C-Cl) | The chlorine atom causes a significant downfield shift due to its electronegativity. |

| ~85 - 90 | C4 | Shielded compared to the other ring carbons, resulting in an upfield shift. |

Interpretation and Causality:

The predicted ¹³C NMR spectrum is expected to show three signals corresponding to the three carbon atoms of the pyrazole ring.

-

C3 and C5 Carbons: The carbons directly bonded to the electronegative nitrogen and chlorine atoms (C3 and C5) are expected to resonate at the lowest field (highest ppm values). The carbon bearing the chlorine (C5) is anticipated to be the most deshielded.

-

C4 Carbon: The C4 carbon, being a methine carbon and not directly attached to a heteroatom other than through the ring system, is predicted to appear at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | N-H Stretching | Primary Amine (-NH₂) | Medium |

| 3200 - 3100 | N-H Stretching | Pyrazole N-H | Medium |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium |

| ~1600 | C=N Stretching | Pyrazole Ring | Medium |

| ~1500 | C=C Stretching | Pyrazole Ring | Medium |

| 1335 - 1250 | C-N Stretching | Aromatic Amine | Strong |

| 800 - 700 | C-Cl Stretching | Chloro-heteroarene | Strong |

Interpretation and Expertise:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

-

N-H Stretching Vibrations: The region between 3400 and 3100 cm⁻¹ will be particularly informative. Two distinct bands are anticipated for the asymmetric and symmetric stretching of the primary amine (-NH₂) group, and a broader absorption for the pyrazole N-H stretch.

-

N-H Bending Vibration: A medium intensity band between 1650 and 1580 cm⁻¹ is expected for the scissoring vibration of the primary amine.

-

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to absorptions in the 1600-1500 cm⁻¹ region.

-

C-N and C-Cl Stretching: A strong absorption corresponding to the C-N stretching of the aromatic amine is expected between 1335 and 1250 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum of this compound:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to be observed at m/z 117 and 119 in an approximate 3:1 ratio. This characteristic isotopic pattern is due to the presence of the chlorine-35 and chlorine-37 isotopes. The odd nominal mass of the molecular ion is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several pathways, including:

-

Loss of HCN (m/z 27): A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide, which would result in a fragment ion at m/z 90/92.

-

Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond would lead to a fragment ion at m/z 82.

-

Loss of NH₂ Radical (•NH₂): Loss of the amino group would result in a fragment at m/z 101/103.

-

Sources

Chemical properties and reactivity of 5-Chloro-1H-pyrazol-3-amine

An In-Depth Technical Guide to 5-Chloro-1H-pyrazol-3-amine: Chemical Properties and Reactivity

Introduction

This compound is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a crucial building block for the synthesis of a wide array of more complex molecular architectures. Its structure incorporates three key reactive centers: a nucleophilic amino group, a displaceable chloro substituent, and a reactive pyrazole ring system. This trifecta of functionality allows for selective chemical modifications, making it an invaluable intermediate in the development of novel pharmaceutical agents, agrochemicals, and functional materials. This guide provides a detailed exploration of its chemical properties, reactivity, synthesis, and safe handling protocols, grounded in established scientific literature and safety data.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 916211-79-5 | [1][2][3] |

| Molecular Formula | C₃H₄ClN₃ | [1][3] |

| Molecular Weight | 117.54 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Synonym(s) | 3-Chloro-1H-pyrazol-5-amine | [2][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% - 98% | [1][3] |

| Storage Conditions | 2-8°C, Keep in a dark place, under an inert atmosphere. | [1] |

| InChI Key | HLMGWUFWDSUGRU-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the compound.

-

¹H NMR: A reported ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks: a broad singlet for the N1-H proton around δ 11.55 ppm, a singlet for the C3-NH₂ protons at δ 5.26 ppm, and a singlet for the C4-H proton at δ 5.21 ppm.[2] The significant downfield shift of the N1-H proton is typical for acidic protons on a nitrogen atom within an aromatic heterocyclic system.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the pyrazole ring carbons. The carbon bearing the chlorine atom (C5) would appear at a characteristic chemical shift, while the carbon attached to the amino group (C3) would be shielded, and the C4 carbon would also have a distinct resonance.

-

IR Spectroscopy: The infrared spectrum would prominently feature N-H stretching vibrations from both the ring and the exocyclic amino group, typically in the 3200-3400 cm⁻¹ region. C=N and C=C stretching vibrations from the pyrazole ring would also be observable in the 1500-1650 cm⁻¹ range.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three principal functional components: the exocyclic amino group, the chloro substituent, and the pyrazole ring itself. The interplay between these groups allows for a diverse range of chemical transformations.

Caption: Key reactive sites on the this compound molecule.

Reactions at the C3-Amino Group

The amino group at the C3 position is a primary nucleophile. It readily participates in standard amine chemistry, such as acylation with acid chlorides or anhydrides, alkylation, and condensation reactions with carbonyl compounds to form Schiff bases. These reactions are fundamental for extending the molecular framework.

Reactions at the C5-Chloro Group

The chlorine atom at the C5 position is a leaving group, enabling nucleophilic aromatic substitution (SₙAr) reactions. This position is crucial for introducing diverse functionalities. Common transformations include:

-

Displacement with Amines: Reaction with primary or secondary amines to yield 5-amino-substituted pyrazoles.

-

Displacement with Alkoxides/Thiolates: Introduction of ether or thioether linkages.

-

Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, significantly expanding synthetic possibilities.

Reactions involving the Pyrazole Ring

The pyrazole ring itself is an active participant in chemical transformations.

-

N1-Alkylation and Acylation: The N1 proton is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that can be alkylated or acylated, a common strategy to protect the N-H group or introduce substituents that modulate the compound's properties.

-

C4-Electrophilic Substitution: The C4 position is activated towards electrophilic attack due to the electron-donating effects of the adjacent nitrogen atoms and the C3-amino group. This makes it the primary site for reactions like halogenation (e.g., with NBS or NCS) and nitration.[4] Studies on similar pyrazol-5-amines have demonstrated efficient and regioselective halogenation at this C4 position.[4]

Sources

Synthesis of 5-Chloro-1H-pyrazol-3-amine Derivatives and Analogs: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-1H-pyrazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant molecules, particularly protein kinase inhibitors.[1][2] The strategic placement of a 3-amino group provides a critical hydrogen bond donor-acceptor motif for interacting with kinase hinge regions, while the 5-chloro substituent offers a vector for further functionalization and can contribute to modulating potency and selectivity.[3][4] This guide provides a comprehensive overview of the core synthetic strategies for constructing this valuable heterocyclic system. It moves beyond simple procedural listings to explain the underlying mechanistic principles and the rationale behind key experimental choices. Detailed, field-proven protocols and visual diagrams are provided to equip researchers and drug development professionals with the knowledge to efficiently synthesize and elaborate upon this critical molecular framework.

The Strategic Importance of the this compound Scaffold in Drug Discovery

Pyrazole-containing compounds are foundational to numerous blockbuster pharmaceuticals, including Celecoxib, Sildenafil (Viagra), and a host of recently approved oncology drugs.[5] Their success stems from the pyrazole ring's unique electronic properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation.

Within this class, aminopyrazoles are particularly vital. The amino group, especially at the C3 or C5 position, is a versatile synthetic handle and a potent pharmacophoric element.[2][6] Specifically, the 3-aminopyrazole moiety has been identified as a superior "hinge-binder" in ATP-competitive kinase inhibitors, forming robust hydrogen bonds within the ATP binding pocket.[3][4] The addition of a chlorine atom at the C5 position serves multiple purposes:

-

Modulation of Physicochemical Properties: It increases lipophilicity, which can influence cell permeability and oral bioavailability.

-

Synthetic Handle: The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions to introduce a diverse range of substituents.

-

Potency and Selectivity: It can occupy small hydrophobic pockets within a target protein, enhancing binding affinity and fine-tuning the selectivity profile.

This guide focuses on the most effective and rational methodologies for assembling this high-value scaffold.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the this compound core can be approached through several strategic pathways. A retrosynthetic analysis reveals the most common and logical disconnections, highlighting the key precursors required.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The most prevalent strategy involves forming the pyrazole ring through a cyclocondensation reaction, followed by or preceded by the introduction of the chlorine atom.

Caption: Retrosynthetic analysis of the this compound scaffold.

This analysis highlights two primary convergent strategies:

-

Build the Aminopyrazole, then Chlorinate: Synthesize a 3-aminopyrazole ring from a nitrile-containing precursor and hydrazine, followed by a chlorination step.

-

Build a Pyrazolone, then Chlorinate and Aminate: Construct a pyrazol-5-one ring, introduce the C5-chloro group, and then convert the C3 position to an amine (a less common but viable route).

Strategy 1: Constructing the Aminopyrazole Core via Cyclocondensation

The most direct and widely used method for synthesizing aminopyrazoles is the cyclocondensation of a hydrazine with a three-carbon electrophile containing a nitrile group.[7] The nitrile is a crucial functional group as it serves as a precursor to the amino group upon cyclization.

This is a robust and classical approach. The reaction between a β-ketonitrile and hydrazine hydrate proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon.

-

Causality: The choice of a β-ketonitrile (e.g., cyanoacetone) ensures that the resulting pyrazole will have a substituent at the C5 position (derived from the ketone's "R" group) and an amino group at the C3 position (derived from the nitrile).[8] The reaction is often regioselective. Using a substituted hydrazine (e.g., phenylhydrazine) will yield an N1-substituted pyrazole.

Derivatives of malononitrile, such as (ethoxymethylene)malononitrile (EMMN), are highly effective precursors. EMMN reacts with hydrazine to form 3-amino-1H-pyrazole-4-carbonitrile.

-

Causality: The ethoxy group acts as an excellent leaving group, facilitating the initial reaction with hydrazine. The two nitrile groups offer different reactivities; one cyclizes to form the 3-amino group, while the other remains as a C4-carbonitrile, providing another valuable synthetic handle for further diversification.[9]

Strategy 2: Introduction of the C5-Chloro Substituent

Once the pyrazole core is formed, or if starting from a pyrazolone precursor, the chlorine atom must be installed. The Vilsmeier-Haack reaction is an exceptionally powerful and common method for this transformation, especially when starting from pyrazolones.[10][11]

The reaction of a pyrazol-5-one with a Vilsmeier reagent (generated from phosphorus oxychloride (POCl₃) and a formamide like DMF) results in simultaneous chlorination at the C5 position and formylation at the C4 position.

-

Mechanism & Causality: The pyrazolone tautomerizes to its 5-hydroxypyrazole form. The hydroxyl group is then activated by the Vilsmeier reagent (or POCl₃) and converted into a good leaving group. Subsequent elimination and nucleophilic attack by a chloride ion installs the C5-chloro substituent. The electron-rich nature of the pyrazole ring then allows for electrophilic substitution at the C4 position by the Vilsmeier reagent, introducing a formyl group. This formyl group is a highly versatile handle for subsequent chemical modifications.

Caption: Workflow for synthesizing a 5-chloropyrazole analog via a pyrazolone intermediate.

Detailed Experimental Protocols

The following protocols are representative examples derived from established literature procedures and demonstrate the key transformations discussed.[11]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a common pyrazolone precursor.

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (15 mmol, 1.91 mL) and dry ethanol (4 mL).

-

Addition: While stirring at room temperature, add phenylhydrazine (15 mmol, 1.48 mL) dropwise to the solution.

-

Reaction: Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Isolation: Collect the solid precipitate by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to yield the pure product.

-

Expected Outcome: A crystalline solid with a typical yield of around 80%.[11]

Protocol 2: Vilsmeier-Haack Reaction to Yield 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol demonstrates the key chlorination and formylation step.

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath (0 °C), add dimethylformamide (DMF) (15 mmol, 1.15 mL). While stirring, add phosphorus oxychloride (POCl₃) (35 mmol, 3.2 mL) dropwise over 15 minutes, ensuring the temperature remains low. Continue stirring for an additional 20 minutes at 0 °C.

-

Addition of Pyrazolone: To this freshly prepared Vilsmeier reagent, add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.88 g) from Protocol 1 in portions.

-

Reaction: Heat the reaction mixture under reflux for 1.5 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) affords the purified product.[11]

Synthesis of Analogs and Derivatives

The true power of the this compound scaffold lies in its capacity for diversification. The primary points for modification are the N1 position, the C4 position, and the C3-amino group.

| Position | Diversification Strategy | Reagents/Methods | Rationale & Outcome |

| N1 Position | Use of Substituted Hydrazines | Arylhydrazines, alkylhydrazines, heteroarylhydrazines in the initial cyclocondensation step. | Introduces diverse groups to probe specific pockets in a binding site. Critical for modulating solubility and ADME properties. |

| C3-Amino Group | Acylation / Sulfonylation | Acyl chlorides, sulfonyl chlorides, carboxylic acids (with coupling agents). | Amide and sulfonamide derivatives can form additional hydrogen bonds and extend into new regions of a target protein. |

| C3-Amino Group | Reductive Amination | Reaction with aldehydes/ketones followed by reduction (e.g., NaBH₃CN). | Forms secondary or tertiary amines, altering basicity and steric profile. |

| C4 Position | Electrophilic Substitution | Halogenation (NBS, NCS), Nitration (HNO₃). If a C4-formyl group is present, it can undergo Wittig, aldol, or condensation reactions. | The C4 vector points into the solvent-exposed region in many kinase inhibitors, making it ideal for attaching solubility-enhancing groups. |

| C5-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alcohols (under specific conditions). | Allows for late-stage diversification, replacing the chloro group with a wide array of functional groups to optimize activity. |

Conclusion and Future Outlook

The synthesis of this compound and its analogs is a mature yet continually evolving field. The classical methods based on β-ketonitrile cyclocondensation and Vilsmeier-Haack reactions remain the workhorses of discovery chemistry due to their reliability and scalability.[7][11] However, emerging methodologies such as multicomponent reactions and novel cycloaddition strategies are providing more efficient and atom-economical routes to complex pyrazole derivatives.[5][12] As the demand for highly specific and potent kinase inhibitors grows, the development of novel, regioselective methods for functionalizing this critical scaffold will continue to be a primary focus for synthetic and medicinal chemists. The strategic insights and protocols outlined in this guide provide a solid foundation for researchers to both utilize established methods and innovate within this exciting chemical space.

References

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00115][3][4]

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8289897/][5]

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm070410o][13][14]

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [URL: https://journals.eco-vector.com/2686-9834/article/view/118335][1]

- Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation. (2021). ResearchGate. [URL: https://www.researchgate.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm][16]

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/198][12]

- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/194-recent-advances-in-the-synthesis-of-new-El-Mogazy-El-Kashef/29a8a7c293674d81206f40660a5e8284534726e6][9]

- 5-Chloro-1-phenyl-1H-pyrazol-4-amine. (n.d.). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200913/][17]

- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/283486121_Synthesis_and_Crystal_Structure_of_5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde][10]

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (n.d.). MDPI. [URL: https://www.mdpi.com/1422-8599/2007/3/M542][11]

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. [URL: https://www.mdpi.com/1422-8599/2005/1/M395][18]

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/111][7]

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10177828/][2][6]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents. [URL: https://patents.google.

- Recent developments in aminopyrazole chemistry. (2015). ResearchGate. [URL: https://www.researchgate.net/publication/273766755_Recent_developments_in_aminopyrazole_chemistry][20]

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2014). National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/24888523/][21]

- 3(5)-aminopyrazole. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0039][22]

- Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents. [URL: https://patents.google.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/15][23]

Sources

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 9. chim.it [chim.it]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

An In-Depth Technical Guide to Tautomerism in Substituted 3-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development.[1][2] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions.[3] For 3-aminopyrazoles, this tautomerism primarily manifests as an annular equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[3][4] Understanding and controlling this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds.[5] This guide provides a comprehensive overview of the structural factors governing this tautomerism, details the experimental and computational methodologies used for its study, and presents key quantitative data to inform research and development efforts.

The Tautomeric Landscape of 3-Aminopyrazoles

The tautomerism of 3(5)-aminopyrazoles is dominated by annular prototropic tautomerism, which involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[3][4] This dynamic process gives rise to two principal tautomers: the 3-amino-1H-pyrazole (3AP) and the 5-amino-1H-pyrazole (5AP) .

While side-chain tautomerism could theoretically produce imino forms, extensive experimental and computational studies have shown that the amino tautomers are significantly more stable and are the predominant species observed.[3] The interconversion between the 3AP and 5AP forms is typically a rapid, reversible process in solution, leading to a dynamic equilibrium.[5]

Caption: Annular tautomeric equilibrium in 3(5)-aminopyrazole.

Guiding the Equilibrium: Factors of Influence

The position of the tautomeric equilibrium is not static; it is dictated by a delicate interplay of electronic, steric, and environmental factors. Manipulating these factors is key to controlling the properties of the molecule.

The Role of Substituents

The electronic nature of other substituents on the pyrazole ring is a primary determinant of the tautomeric preference.[6]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups, which donate electron density to the ring, generally stabilize the 3-amino tautomer (3AP) .[4][5] This stabilization arises from favorable electronic interactions between the EDG and the amino group at the 3-position.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and -COOH pull electron density from the ring and tend to favor the 5-amino tautomer (5AP) .[4][5]

A study by Puello et al. on 3(5)-amino-5(3)-aryl disubstituted pyrazoles found that while the 3-amino tautomer was generally lower in energy, an increase in the electron-donating nature of a substituent on the aryl ring increased the fraction of the 5-amino tautomer.[5]

Caption: Influence of substituent electronics on tautomeric preference.

Solvent Effects

The solvent environment plays a crucial role, primarily through its polarity and hydrogen-bonding capabilities.[7]

-

Polar Solvents: More polar solvents tend to stabilize the more polar tautomer. Often, the 5-amino tautomer exhibits a larger dipole moment, leading to its enrichment in polar solvents like DMSO or water due to more effective solvation.[5][8]

-

Protic vs. Aprotic Solvents: Protic solvents can act as catalysts for the intermolecular proton transfer required for tautomerization, accelerating the equilibration.[1] The energy barrier for this intermolecular process is significantly lower (10-14 kcal/mol) than for an intramolecular shift.[1][5]

pH and Temperature

The protonation state of the molecule can lock it into a specific form, effectively shifting the equilibrium. Likewise, as tautomerism is an equilibrium process, temperature can alter the relative populations of the tautomers based on the thermodynamics of the system.[7]

Analytical Characterization: A Multi-Faceted Approach

Unambiguous determination of the dominant tautomer and the equilibrium constant (KT) requires a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[9][10] The key is that the two tautomers have distinct chemical environments for their respective nuclei.

-

13C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the position of the proton. In cases of rapid exchange, averaged signals are observed. However, in some instances, such as with certain 4-substituted 3(5)-aminopyrazoles in DMSO-d6, the exchange is slow on the NMR timescale, allowing for the direct observation and quantification of signals from both individual tautomers.[8]

-

15N NMR: This technique provides direct insight into the protonation state of the nitrogen atoms, offering definitive evidence for the location of the mobile proton.

| Tautomer | Typical 13C Chemical Shift Range (ppm) | Key Differentiating Feature |

| 3-Amino | C3: ~150-160, C5: ~125-135 | C3 is significantly downfield due to direct attachment of the amino group and adjacent N-H. |

| 5-Amino | C3: ~140-150, C5: ~145-155 | C5 is downfield due to direct attachment of the amino group and adjacent N-H. |

| (Note: Ranges are approximate and vary with substitution and solvent. Source:[8][10]) |

Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed sample of the substituted 3-aminopyrazole in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3) to a known concentration.

-

Equilibration: Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C) for a sufficient period to ensure the tautomeric equilibrium is reached.

-

Data Acquisition: Acquire quantitative 1H and 13C NMR spectra. Ensure a sufficient relaxation delay (D1) in the 13C experiment (e.g., 5 times the longest T1) to allow for accurate integration.

-

Signal Assignment: Assign the signals for each tautomer based on established chemical shift data, coupling constants, and, if necessary, 2D NMR experiments (HSQC, HMBC).

-

Quantification: Determine the tautomeric ratio (KT = [5AP]/[3AP]) by integrating well-resolved, non-overlapping signals corresponding to each tautomer in the 1H or 13C spectrum.

-

Causality Check: The choice of solvent is critical. Running the experiment in solvents of differing polarity (e.g., CDCl3 vs. DMSO-d6) can reveal the sensitivity of the equilibrium to the environment, providing a self-validating system to confirm the influence of polarity.[11]

X-Ray Crystallography

X-ray crystallography provides the definitive structure in the solid state.[12] It allows for the unambiguous identification of the tautomer present in the crystal lattice. However, it's crucial to recognize that the solid-state structure may not represent the dominant tautomer in solution, as crystal packing forces can favor one form over another.[12][13] For example, in a study of 3(5)-amino-5(3)-arylpyrazoles, different tautomers, and even a mixture of both, were observed in the crystal structures of closely related compounds.[12]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM).[4][8] These calculations can corroborate experimental findings and provide mechanistic insights into the factors governing the equilibrium. DFT calculations have consistently predicted the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer in the gas phase.[4]

Integrated Workflow for Tautomer Analysis

A robust investigation into the tautomerism of a novel substituted 3-aminopyrazole follows a logical, multi-pronged approach.

Caption: A comprehensive workflow for the study of tautomerism.

Implications for Drug Discovery and Development

The tautomeric state of a 3-aminopyrazole is not a mere academic curiosity; it is a critical determinant of its drug-like properties.[2]

-

Target Binding: The two tautomers present different hydrogen bond donor/acceptor patterns. The dominant tautomer will dictate how the molecule fits into a receptor's binding pocket. The N-H of the pyrazole ring, for instance, can act as a crucial hydrogen bond donor in interactions with protein targets.[2]

-

Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. A change in the dominant tautomer can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom to operate.

By understanding and controlling the tautomeric equilibrium of substituted 3-aminopyrazoles, researchers can more effectively design molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective medicines.

References

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC, NIH. [Link]

- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. (2014).

- Structure and IR Spectra of 3(5)

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

- ChemInform Abstract: Structure and Tautomerism of 3(5)‐Amino‐5(3)‐arylpyrazoles in the Solid State and in Solution: An X‐Ray and NMR Study. (n.d.).

- The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. [Link]

- Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022).

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. [Link]

- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. (n.d.). ScienceDirect. [Link]

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). PMC, NIH. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. researchgate.net [researchgate.net]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Compound Integrity in Research

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-1H-pyrazol-3-amine

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrazole core is a key pharmacophore in numerous biologically active agents. The reliability and reproducibility of any experimental outcome, from initial screening to late-stage development, are fundamentally dependent on the purity and stability of such starting materials. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven protocols and science-backed recommendations to ensure its integrity from receipt to reaction. We will move beyond simple storage instructions to explore the underlying chemical principles, empowering researchers to make informed decisions that safeguard their work.

Section 1: Physicochemical Properties and Intrinsic Stability

The stability of a molecule is intrinsically linked to its structure. This compound (C₃H₄ClN₃) possesses a pyrazole ring, which is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity lends it a degree of inherent stability. However, the substituents—an electron-withdrawing chlorine atom and an electron-donating amine group—create a nuanced electronic profile that influences its reactivity and potential degradation pathways.

The presence of the pyrrole-like NH group and a pyridine-like nitrogen atom allows the molecule to act as both a hydrogen bond donor and acceptor, potentially facilitating intermolecular interactions or reactions with protic environmental contaminants like water.[1] The primary amine group is a known site for oxidative chemistry, a crucial factor that will be discussed in detail.

Section 2: Key Factors Influencing Degradation

While considered stable under recommended storage conditions, the integrity of this compound can be compromised by several environmental factors.[2] Understanding these factors is paramount to preventing unwanted degradation.

Temperature

Thermal stress is a primary driver of chemical degradation. While no specific decomposition temperature is widely reported in the literature for this exact molecule, elevated temperatures universally increase the rate of chemical reactions, including degradation. For heterocyclic amines, thermal degradation can lead to complex polymerization or fragmentation.[3] The most authoritative sources recommend refrigerated storage.[4]

Moisture and Humidity

Several safety data sheets explicitly list "avoid moisture" as a key condition to avoid.[2] The amine and pyrazole ring nitrogens can interact with water, which can act as a medium or a reactant for hydrolytic degradation pathways. It is critical to store the compound in a dry environment and handle it in a manner that minimizes exposure to atmospheric humidity.

Light (Photostability)

Many complex organic molecules are susceptible to photodegradation, where energy from UV or visible light can promote electrons to higher energy states, initiating radical reactions or molecular rearrangements. Supplier recommendations frequently specify storing the compound in a dark place or protecting it from light.[4] This suggests a potential sensitivity to photo-induced degradation, a common characteristic for aromatic and heterocyclic systems.[5]

Atmosphere (Oxidation)

The primary amine group on the pyrazole ring is a potential site for oxidation, which can be initiated by atmospheric oxygen. Oxidative degradation often results in the formation of colored impurities, which can be a visual indicator of compound instability. To mitigate this, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice recommended by suppliers. This displaces oxygen and prevents oxidative pathways from being initiated.

Section 3: Recommended Storage and Handling Protocols

Synthesizing the data from authoritative sources and chemical first principles, the following protocols are recommended to ensure the long-term stability of this compound.

Long-Term Storage

For stocks that will be stored for weeks, months, or years, adherence to optimal conditions is critical.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal degradation rates.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the amine group. |

| Light | Amber vial / Store in darkness | Prevents photo-induced degradation.[4] |

| Container | Tightly sealed original container | Prevents exposure to moisture and atmospheric contaminants.[6][7] |

| Environment | Cool, dry, well-ventilated area | Protects from environmental extremes and ensures safety.[6] |

Handling Workflow for Maintaining Compound Integrity

Proper handling is as crucial as proper storage. Every exposure to ambient conditions presents an opportunity for degradation.

Caption: Recommended workflow for handling this compound.

Workflow Explanation:

-

Equilibration: Before opening, the sealed container must be allowed to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, a common and critical error.

-

Aliquotting: Weigh the required amount of material quickly in an area with controlled humidity. For maximum integrity, this should be done in a glovebox under an inert atmosphere.

-

Resealing: The original container should be securely resealed immediately after use.[6] If possible, purge the headspace with an inert gas before returning it to cold storage.

-

Solution Preparation: Solutions should be prepared using high-purity, dry (anhydrous) solvents. If the intended application is sensitive to oxidation, the solvent should be degassed prior to use.

Section 4: Experimental Verification of Stability

Trustworthiness in research protocols requires self-validating systems. A forced degradation study is a standard method to understand a compound's stability profile and identify potential degradation products.

Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

-

Time-Zero Analysis: Immediately analyze the stock solution via a stability-indicating method (e.g., HPLC-UV/MS) to establish the initial purity profile.

-

Application of Stress Conditions:

-

Acidic: Mix stock solution with 0.1 M HCl.

-

Basic: Mix stock solution with 0.1 M NaOH.

-

Oxidative: Mix stock solution with 3% H₂O₂.

-

Thermal: Heat the stock solution at a controlled elevated temperature (e.g., 60°C).

-

Photolytic: Expose the stock solution to a controlled light source (ICH Q1B compliant).

-

Control: Keep the stock solution at the recommended storage temperature in the dark.

-

-

Time-Point Analysis: Analyze samples from each stress condition and the control at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the time-zero and control samples. Quantify the decrease in the parent peak area and the formation of any new impurity peaks. Use the mass spectrometry data to propose structures for the major degradation products.

This systematic approach provides empirical data on the compound's liabilities, validating the recommended storage conditions and informing handling procedures for sensitive applications.

Caption: Factors leading to the degradation of this compound.

Conclusion

The stability of this compound is robust when maintained under the correct conditions. The primary threats to its integrity are exposure to moisture, light, elevated temperatures, and atmospheric oxygen. By implementing a protocol of refrigerated storage (2-8°C) in a tightly sealed container under an inert, dark atmosphere, researchers can ensure its long-term viability. Equally important are mindful handling procedures, particularly equilibrating the container to ambient temperature before opening to prevent moisture contamination. Adherence to these scientifically-grounded guidelines will ensure the integrity of this critical reagent, leading to more reliable and reproducible research outcomes.

References

- This compound Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR72729_msds.pdf

- MSDS of this compound. Capot Chemical. URL: http://www.capotchem.com/msds/916211-79-5.pdf

- Safety Data Sheet for methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate. Enamine. URL: https://www.enamine.net/sds/EN300-747192.pdf

- 3-Methyl-1-phenyl-2-pyrazoline-5-one Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m70800

- 3-Amino-1-(4-chlorophenyl)-1H-pyrazole Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC466310010&productDescription=3-AMINO-1-%284-CHLOROPHENYL%29-1H-PYRAZOLE&vendorId=VN00032119&countryCode=US&language=en

- 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. DC Fine Chemicals. URL: https://www.dcfinechemicals.com/files/110110/110110_sds_en.pdf

- This compound Product Page. Ambeed via Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93edd208

- 1,5-Dimethyl-1H-pyrazol-3-amine Safety Data Sheet. CymitQuimica. URL: https://www.cymitquimica.com/pdf/DA003818.pdf

- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem. URL: https://www.benchchem.

- This compound Product Page. ChemScene. URL: https://www.chemscene.com/products/5-Chloro-1H-pyrazol-3-amine-916211-79-5.html

- 5-(5-chloro-3-pyridinyl)-1H-pyrazol-3-amine. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/118197562

- This compound. chemBlink. URL: https://www.chemblink.com/products/916211-79-5.htm

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. URL: https://www.mdpi.com/1420-3049/26/16/4995

- Pyrazole synthesis. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm

- Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. URL: https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1020&context=caer_facpub

- 5-Chloro-1-phenyl-1H-pyrazol-4-amine. National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200869/

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00606

- Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. URL: https://core.ac.uk/download/pdf/30635905.pdf

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. URL: https://www.mdpi.com/1420-3049/25/11/2709

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. URL: https://www.mdpi.com/1422-8599/19/3/30

- Degradation Pathways for Monoethanolamine in a CO2 Capture Facility. ResearchGate. URL: https://www.researchgate.net/publication/228800539_Degradation_Pathways_for_Monoethanolamine_in_a_CO_2_Capture_Facility

- Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. URL: https://repositories.lib.utexas.edu/handle/2152/26105

- Amine degradation in CO2 capture. 2. New degradation products of MEA. ResearchGate. URL: https://www.researchgate.

Sources

A Technical Guide to the Solubility of 5-Chloro-1H-pyrazol-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Chloro-1H-pyrazol-3-amine in various organic solvents. Recognizing the critical role of solubility in drug development—from discovery and formulation to ensuring bioavailability—this document details the underlying physicochemical principles, offers robust experimental protocols, and outlines methods for data interpretation. It is designed for researchers, chemists, and pharmaceutical scientists who require a deep, practical understanding of solubility assessment for heterocyclic amine compounds. We will explore both theoretical models, such as Hansen Solubility Parameters, and empirical methods, including thermodynamic equilibrium and kinetic solubility assays, to provide a holistic and actionable approach.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like this compound, poor solubility can severely hinder its therapeutic potential, leading to low bioavailability, formulation challenges, and unreliable in vitro assay results.[1][2][3] This guide serves as a detailed manual for characterizing the solubility of this specific pyrazole derivative, enabling informed decisions in solvent selection for synthesis, purification, formulation, and analytical testing.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

Molecular Structure:

-

Formula: C₃H₃ClN₃

-

Molecular Weight: 118.53 g/mol

-

Key Features: The molecule contains a pyrazole ring, a primary amine group (-NH₂), and a chlorine atom. The amine and pyrazole nitrogens can act as both hydrogen bond donors and acceptors, while the chlorine atom adds to its lipophilicity. This amphiphilic nature suggests a complex solubility profile.

Predicted Physicochemical Properties:

Understanding properties like the ionization constant (pKa) and the octanol-water partition coefficient (logP) is crucial, as they directly influence how the molecule interacts with solvents of varying pH and polarity.[4][5]

-

pKa: The pyrazole ring and the exocyclic amine group confer both acidic and basic properties. The amine group is expected to have a basic pKa, making the molecule's solubility pH-dependent in protic solvents.

-

logP: The interplay between the polar amine and pyrazole functionalities and the nonpolar chlorophenyl moiety results in a moderate lipophilicity. This value is a key predictor of solubility in both polar and nonpolar organic solvents.[6]

Theoretical Frameworks for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a rational basis for solvent selection and can significantly reduce experimental workload.

"Like Dissolves Like": A Foundational Principle

This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this implies:

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.

-

Lower solubility in nonpolar solvents (e.g., hexane, toluene) where dispersion forces are dominant.

Hansen Solubility Parameters (HSP)

HSP offers a more quantitative approach by decomposing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8][9] A solvent is likely to dissolve a solute if their HSP values are similar. The principle states that the "distance" (Ra) between the HSP coordinates of the solute and solvent in 3D space should be minimal for good solubility.[9]

This model is particularly powerful for predicting solubility in solvent blends, where two poor solvents can combine to form a good solvent system if the blend's HSP coordinates fall within the solute's solubility sphere.[9]

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug development: thermodynamic and kinetic. Both provide valuable, albeit different, insights.[1][10]

Thermodynamic (Equilibrium) Solubility

This method measures the true solubility of a compound at equilibrium, where the concentration of the dissolved solute is in equilibrium with an excess of the undissolved solid.[11][12] It is the gold standard for determining the maximum amount of a compound that can dissolve under specific conditions and is crucial for pre-formulation studies.[1][2][11]

Caption: Thermodynamic Solubility Experimental Workflow.

-

Preparation: Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a series of glass vials.[11]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected organic solvent to the vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[12]

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[13][14]

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][14][15]

-

Calculation: Determine the concentration of the API in the saturated solution by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution added to an aqueous or organic medium.[10][16][17] It measures the concentration of a compound when precipitation is first observed and can often overestimate thermodynamic solubility due to the formation of supersaturated solutions.[12][18] However, it is invaluable for quickly flagging compounds with potential solubility issues.[1]

Caption: Kinetic Solubility Experimental Workflow.

Data Presentation and Interpretation

Organizing solubility data in a clear, comparative format is essential. The following table provides an illustrative example of how to present the results for this compound.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Thermodynamic Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 200 | |

| Acetonitrile | 5.8 | 37.5 | ~50 | |

| Acetone | 5.1 | 20.7 | ~25 | |

| Polar Protic | Methanol | 5.1 | 32.7 | ~150 |

| Ethanol | 4.3 | 24.5 | ~80 | |

| Isopropanol | 3.9 | 19.9 | ~30 | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | 9.1 | ~10 |

| Toluene | 2.4 | 2.4 | < 1 | |

| Hexane | 0.1 | 1.9 | < 0.1 |

(Note: The data in this table is illustrative and intended for demonstration purposes. Actual values must be determined experimentally.)

Interpretation: The illustrative data shows high solubility in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions and hydrogen bond acceptance dominate. Good solubility is also seen in polar protic solvents like methanol and ethanol, which can act as hydrogen bond donors and acceptors. As expected, solubility drops significantly in nonpolar solvents like toluene and hexane, reflecting the unfavorable energetics of disrupting the solvent's dispersion forces to accommodate the polar solute.

Conclusion and Future Directions

This guide has established a comprehensive methodology for evaluating the solubility of this compound in organic solvents. By integrating theoretical principles with robust, validated experimental protocols, researchers can generate high-quality, reliable data. Such data is fundamental to overcoming challenges in drug formulation and ensuring the successful progression of drug candidates. Adherence to these systematic approaches, as outlined by international guidelines, ensures that solubility data is not only accurate but also fit for purpose in a regulatory context.[19][20][21][22][23] Future work should focus on building quantitative structure-solubility relationship (QSSR) models and leveraging cosolvency models to predict and optimize solubility in complex solvent mixtures.[24][25][26][27][28]

References

- Review of the cosolvency models for predicting solubility in solvent mixtures: An update. (n.d.). Google Scholar.

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (1999). European Medicines Agency. [Link]

- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008).

- ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). U.S.

- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Semantic Scholar. [Link]

- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (n.d.). DSDP Analytics. [Link]

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

- ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy. [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

- In-vitro Thermodynamic Solubility. (2024). protocols.io. [Link]

- Hansen solubility parameter. (n.d.). Wikipedia. [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

- Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2006). European Medicines Agency. [Link]

- Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019).

- Hansen Solubility Parameters. (n.d.). Hansen-Solubility. [Link]

- Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (2015). PubMed. [Link]

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. [Link]

- ADME Solubility Assay. (n.d.). BioDuro. [Link]